N-(hexadecanoyl)-1-deoxysphing-4-enine

Catalog No.
S975901
CAS No.
1246298-56-5
M.F
C34H67NO2
M. Wt
521.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(hexadecanoyl)-1-deoxysphing-4-enine

CAS Number

1246298-56-5

Product Name

N-(hexadecanoyl)-1-deoxysphing-4-enine

IUPAC Name

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Molecular Formula

C34H67NO2

Molecular Weight

521.9 g/mol

InChI

InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1

InChI Key

OMAZTBDOTJASLA-RLLISAASSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O

Antiallergic Activity

Drug Delivery

Quorum Sensing

Protein Expression Enhancement

N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog characterized by its unique structure, which closely resembles natural sphingolipids. This compound plays a significant role in various biological processes and has garnered attention for its potential applications in chemistry, biology, medicine, and industry. Structurally, it consists of a long-chain fatty acid (hexadecanoic acid) linked to a sphingoid base, specifically 1-deoxysphing-4-enine, which contributes to its biological activity and interaction with cellular membranes .

, including:

  • Oxidation: This process can introduce oxygen-containing functional groups using agents such as hydrogen peroxide or ozone.
  • Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
  • Substitution: The compound can react with nucleophiles or electrophiles to replace certain atoms or groups, resulting in various derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H₂O₂), ozone (O₃)
  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

  • Oxidation Products: Hydroxylated or carboxylated derivatives
  • Reduction Products: Reduced forms of N-(hexadecanoyl)-1-deoxysphing-4-enine
  • Substitution Products: Derivatives with different functional groups.

N-(hexadecanoyl)-1-deoxysphing-4-enine exhibits significant biological activity due to its structural similarity to natural sphingolipids. It is involved in cell signaling pathways and membrane dynamics, influencing processes such as cell growth, differentiation, and apoptosis. Research indicates that this compound may have therapeutic potential in diseases associated with sphingolipid metabolism abnormalities, including certain cancers and metabolic disorders .

The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine typically involves the following steps:

  • Starting Materials: The synthesis begins with a suitable sphingosine derivative and hexadecanoic acid.
  • Activation: Hexadecanoic acid is activated using reagents like dicyclohexylcarbodiimide to form an active ester.
  • Coupling Reaction: The activated hexadecanoic acid is coupled with the sphingosine derivative under controlled conditions to yield the desired compound.
  • Purification: The product is purified through techniques such as column chromatography to isolate the pure compound.

In industrial settings, these synthetic routes are scaled up by optimizing reaction conditions and employing continuous flow processes to enhance efficiency and yield .

N-(hexadecanoyl)-1-deoxysphing-4-enine has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex sphingolipid analogs.
  • Biology: Investigated for its role in cell signaling and membrane dynamics.
  • Medicine: Explored for potential therapeutic effects in diseases related to sphingolipid metabolism.
  • Industry: Utilized in developing bioactive compounds and pharmaceuticals.

Studies on N-(hexadecanoyl)-1-deoxysphing-4-enine focus on its interactions with cellular membranes and proteins. Its ability to modulate membrane fluidity and influence protein function makes it a valuable compound for understanding cellular processes. Research also examines how this sphingolipid analog interacts with specific receptors involved in signal transduction pathways, potentially leading to new therapeutic strategies targeting sphingolipid-related diseases .

Similar Compounds

Several compounds share structural similarities with N-(hexadecanoyl)-1-deoxysphing-4-enine. Here are some notable examples:

Compound NameStructural Features
SphingosineBase structure of sphingolipids
CeramideContains a fatty acid linked to sphingosine
SphingomyelinA phosphorylated form of ceramide
N-Hexadecanoyl-L-homoserine lactoneContains a hexadecanoyl group similar to N-(hexadecanoyl)-1-deoxysphing-4-enine

Uniqueness

N-(hexadecanoyl)-1-deoxysphing-4-enine is unique due to its specific structural modifications that enhance its biological activity compared to these similar compounds. Its synthetic nature allows for tailored modifications that can lead to distinct biological effects, making it a valuable tool in research and potential therapeutic applications.

XLogP3

13.9

Wikipedia

N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide

Use Classification

Lipids -> Sphingolipids [SP] -> Other Sphingolipids [SP00]

Dates

Modify: 2023-08-16

Explore Compound Types